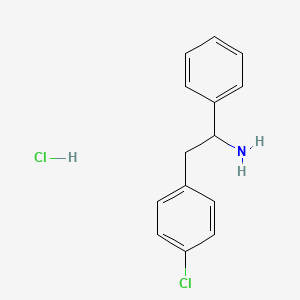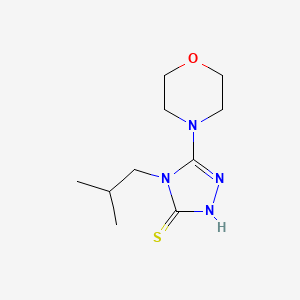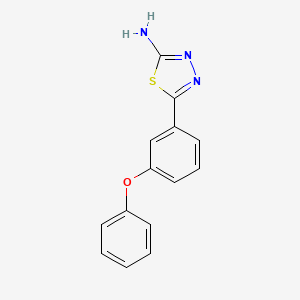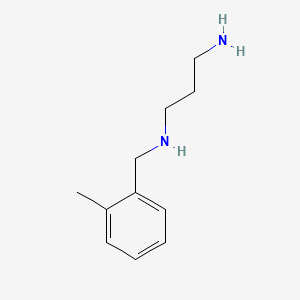
2-(4-Chlorophenyl)-1-phenylethan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorophenyl)-1-phenylethan-1-amine hydrochloride, commonly referred to as CPPA, is a synthetic compound with a variety of uses in scientific research. It is a derivative of the parent compound phenethylamine, a class of compounds found in plants and animals that have been studied for their physiological and biochemical effects. CPPA has been used in a variety of laboratory experiments, including those related to neurotransmitter release, enzyme inhibition, and drug metabolism.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Chemical Synthesis and Characterization : Research has been conducted on synthesizing and characterizing compounds with similar structures, emphasizing their potential in creating new chemical entities with diverse biological activities. For example, studies on the synthesis and characterization of novel heterocyclic compounds with potential antibacterial activity have been reported. Such compounds incorporate similar structural motifs, demonstrating the utility of chlorophenyl and phenylethanamine derivatives in developing new therapeutic agents (Mehta, 2016).
Interactions with Ionophores : Investigations into how certain phenethylamines interact with ionophores in nonpolar solutions reveal insights into the structural and kinetic properties of these complexes. This research could have implications for understanding drug delivery mechanisms and the development of novel therapeutic agents (Shen & Patel, 1977).
Pharmacological Research
- Platelet Antiaggregating Activities : Compounds structurally related to 2-(4-Chlorophenyl)-1-phenylethan-1-amine hydrochloride have been explored for their sedative effects in mice and remarkable platelet antiaggregating activity, alongside moderate local anesthetic, analgesic, and anti-inflammatory activities. Such studies indicate the potential pharmacological applications of these compounds beyond their basic chemical interest (Bondavalli et al., 1990).
Material Science and Catalysis
- Catalysis and Material Synthesis : The compound's derivatives are being studied for their roles in catalysis and material synthesis, such as in the preparation of polymeric materials with specific functional groups. These applications demonstrate the compound's relevance in creating materials with tailored properties for industrial and environmental applications (Rossetto et al., 2015).
Corrosion Inhibition
- Corrosion Inhibition : Amine derivatives, including those structurally related to 2-(4-Chlorophenyl)-1-phenylethan-1-amine hydrochloride, have been synthesized and evaluated for their corrosion inhibition performance on mild steel in acidic media. This research highlights the compound's potential utility in protecting industrial materials against corrosion, thereby extending their service life and reducing maintenance costs (Boughoues et al., 2020).
Wirkmechanismus
Target of Action
For instance, compounds with a 4-chlorophenyl group have been associated with anti-allergic activities .
Mode of Action
For example, compounds with a 4-chlorophenyl group have been associated with anti-allergic activities, potentially through interaction with H1 receptors .
Biochemical Pathways
For instance, compounds with a 4-chlorophenyl group have been associated with anti-allergic activities, potentially through interaction with H1 receptors .
Pharmacokinetics
For instance, a compound with a similar structure was found to have distinct stereospecific pharmacokinetic features .
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-1-phenylethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN.ClH/c15-13-8-6-11(7-9-13)10-14(16)12-4-2-1-3-5-12;/h1-9,14H,10,16H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGCJYLRMVCORO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=CC=C(C=C2)Cl)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90988848 |
Source


|
| Record name | 2-(4-Chlorophenyl)-1-phenylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90988848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-1-phenylethan-1-amine hydrochloride | |
CAS RN |
69134-42-5 |
Source


|
| Record name | Phenethylamine, 4-chloro-N-phenyl-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069134425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Chlorophenyl)-1-phenylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90988848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[3-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]acetic acid](/img/structure/B1352014.png)








